Cas no 50939-03-2 ((S)-4',7-Dihydroxy-6,8-diprenylflavanone)
(S)-4',7-Dihydroxy-6,8-diprenylflavanone is a prenylated flavanone derivative characterized by its distinct chiral (S)-configuration and hydroxylation at the 4' and 7 positions. The presence of prenyl groups at the 6 and 8 positions enhances its lipophilicity and potential bioactivity, making it a compound of interest in pharmacological and biochemical research. Its structural features suggest possible interactions with enzymes or receptors, particularly in studies related to antioxidant, anti-inflammatory, or anticancer properties. The compound's defined stereochemistry and purity are critical for reproducible experimental outcomes. Suitable for analytical standards or structure-activity relationship studies, it offers researchers a precise tool for probing flavanone-derived bioactive mechanisms.

50939-03-2 structure
Product name:(S)-4',7-Dihydroxy-6,8-diprenylflavanone
(S)-4',7-Dihydroxy-6,8-diprenylflavanone Chemical and Physical Properties
Names and Identifiers
-
- (S)-4',7-Dihydroxy-6,8-diprenylflavanone
- (±)-4',7-Dihydroxy-6,8-diprenylflavanone
- 4',7-dihydroxy-6,8-di-C-prenylflavanone
- 4',7-Dihydroxy-6,8-diprenylflavanone
- 6,8-di(gamma,gamma-dimethylallyl)-4',7-dihydroxyflavanone
- 7-hydroxy-2-(4-hydroxy-phenyl)-6,8-bis-(3-methyl-but-2-enyl)-chroman-4-one
- Isograbrol
- (S)-2,3-Dihydro-7-hydroxy-2-(4-hydroxyphenyl)-6,8-bis(3-methyl-2-butenyl)-4H-1-benzopyran-4-one
- (S)-7-Hydroxy-2-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-en-1-yl)chroman-4-one
- CHEMBL560504
- 7,4'-Dihydroxy-6,8-diprenylflavanone
- 50939-03-2
- (2S)-7-hydroxy-2-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
- AKOS040762741
- DB-258176
-
- Inchi: InChI=1S/C25H28O4/c1-15(2)5-7-18-13-21-22(27)14-23(17-8-10-19(26)11-9-17)29-25(21)20(24(18)28)12-6-16(3)4/h5-6,8-11,13,23,26,28H,7,12,14H2,1-4H3/t23-/m0/s1
- InChI Key: MLXUEMGNSDHQTJ-QHCPKHFHSA-N
- SMILES: [#6]\[#6](-[#6])=[#6]/[#6]-c1cc2-[#6](=O)-[#6]-[#6](-[#8]-c2c(-[#6]\[#6]=[#6](\[#6])-[#6])c1-[#8])-c1ccc(-[#8])cc1
Computed Properties
- Exact Mass: 392.199
- Monoisotopic Mass: 392.199
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 621
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8A^2
- XLogP3: 6
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 600.0±55.0 °C at 760 mmHg
- Flash Point: 204.3±25.0 °C
- Vapor Pressure: 0.0±1.8 mmHg at 25°C
(S)-4',7-Dihydroxy-6,8-diprenylflavanone Security Information
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
(S)-4',7-Dihydroxy-6,8-diprenylflavanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5542-5mg |
7,4'-Dihydroxy-6,8-diprenylflavanone |
50939-03-2 | 5mg |
¥ 3710 | 2024-07-20 | ||
TargetMol Chemicals | TN5542-1 ml * 10 mm |
7,4'-Dihydroxy-6,8-diprenylflavanone |
50939-03-2 | 1 ml * 10 mm |
¥ 3810 | 2024-07-20 | ||
TargetMol Chemicals | TN5542-5 mg |
7,4'-Dihydroxy-6,8-diprenylflavanone |
50939-03-2 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
TargetMol Chemicals | TN5542-5mg |
7,4'-Dihydroxy-6,8-diprenylflavanone |
50939-03-2 | 5mg |
¥ 3710 | 2024-07-24 | ||
TargetMol Chemicals | TN5542-1 ml * 10 mm |
7,4'-Dihydroxy-6,8-diprenylflavanone |
50939-03-2 | 1 ml * 10 mm |
¥ 3810 | 2024-07-24 | ||
TargetMol Chemicals | TN5542-1 mL * 10 mM (in DMSO) |
7,4'-Dihydroxy-6,8-diprenylflavanone |
50939-03-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 |
(S)-4',7-Dihydroxy-6,8-diprenylflavanone Related Literature
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1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
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Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
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Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
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Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
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